N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide
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Overview
Description
N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a sulfonamide group, a hydrazinocarbonyl group, and a 4-chlorophenyl group, making it a versatile molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to disrupt the production of adenosine triphosphate (atp), leading to cellular death
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact a compound’s bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been shown to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that this compound may also have significant biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonyl hydrazide. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
- N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxamides
Uniqueness
N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide and hydrazinocarbonyl groups make it particularly effective in enzyme inhibition and antimicrobial applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-10-4-6-11(7-5-10)17-21(19,20)12-3-1-2-9(8-12)13(18)16-15/h1-8,17H,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCJGCXNCRTLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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